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2-Methylbutanoic acid - 116-53-0

2-Methylbutanoic acid

Catalog Number: EVT-288738
CAS Number: 116-53-0
Molecular Formula: C5H10O2
Molecular Weight: 102.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Methylbutanoic acid, also known as α-methylbutyric acid, is a branched-chain alkyl carboxylic acid with a pungent cheesy odor. [] It is a naturally occurring compound found in various fermented foods and beverages, including apple juice, strawberry, mead, and cheese. [, , , , , ] In scientific research, 2-methylbutanoic acid serves as a valuable chiral molecule for studying enantioselective reactions and as a precursor for synthesizing various compounds. [, , , ] Additionally, its presence in food systems contributes to the overall flavor profile and is of interest for food scientists and flavor chemists. [, , , , , , ]

(S)-2-Methylbutanoic acid methyl ester

  • Compound Description: (S)-2-Methylbutanoic acid methyl ester is an ester known for its apple and strawberry flavor. It is synthesized from racemic 2-Methylbutanoic acid using lipases in organic solvents [].

2-Methylacetoacetyl-CoA

  • Compound Description: 2-Methylacetoacetyl-CoA is an intermediate in isoleucine catabolism and is metabolized by a specific 3-oxothiolase enzyme []. Deficiencies in this enzyme can lead to organic aciduria [].

3-Methylbutanoic acid

  • Compound Description: 3-Methylbutanoic acid is a branched-chain fatty acid produced alongside 2-Methylbutanoic acid during isoleucine catabolism, particularly under acid stress in certain Lactobacillus species []. It contributes to maintaining redox balance in these organisms [].

Ethyl 2-methylbutanoate

  • Compound Description: Ethyl 2-methylbutanoate is an ester synthesized from 2-Methylbutanoic acid and ethanol in apples. Its biosynthesis, along with 2-methylbutyl acetate, is limited by the availability of 2-methylbutyl substrates [].

Hexyl 2-methylbutanoate

  • Compound Description: Hexyl 2-methylbutanoate is another ester formed from 2-Methylbutanoic acid and hexanol in apples. Like ethyl 2-methylbutanoate, its synthesis is also limited by the availability of 2-methylbutyl substrates [].

2-Methylbutanol

  • Compound Description: 2-Methylbutanol is an alcohol that serves as a precursor for 2-methylbutyl acetate in apple biosynthesis []. It can be synthesized from 2-Methylbutanoic acid in a pathway that remains active during storage conditions [].

2-Methylbutanoyl-CoA

  • Compound Description: 2-Methylbutanoyl-CoA is a key intermediate in the isoleucine degradation pathway leading to both 2-Methylbutanoic acid and 2-methylbutanol [].

Leucine

  • Compound Description: Leucine is a branched-chain amino acid that can be catabolized into both 3-methylbutanoic acid and 2-Methylbutanoic acid, particularly in certain Lactobacillus species under acid stress [].

(S)-2-Methylbutanoic amide

  • Compound Description: This compound acts as a competitive inhibitor of lipase enzymes involved in the enantioselective synthesis of (S)-2-methylbutanoic acid methyl ester [].

Butanoic Acid

  • Compound Description: Butanoic acid is a short-chain fatty acid found in various fermented foods, including meat bouillons [] and apple cider []. It contributes to a sour and sweaty aroma [].

(R)-(+)-α-Methylbenzylamine

  • Compound Description: (R)-(+)-α-Methylbenzylamine is a chiral resolving agent used to separate the enantiomers of 2-Methylbutanoic acid via diastereomeric salt formation [].
Classification
  • IUPAC Name: 2-Methylbutanoic acid
  • Common Name: Isovaleric acid
  • Chemical Formula: C5H10O2\text{C}_5\text{H}_{10}\text{O}_2
  • CAS Number: 503-74-2
Synthesis Analysis

The synthesis of 2-methylbutanoic acid can be achieved through several methods, primarily involving the hydroformylation of alkenes or the use of Grignard reagents.

Methods of Synthesis

  1. Hydroformylation:
    • This method involves the reaction of butenes with carbon monoxide and hydrogen in the presence of a catalyst to produce aldehydes, which can then be oxidized to carboxylic acids.
    • For instance, but-1-ene undergoes hydroformylation to yield a mixture of n-pentanal and 2-methylbutanal. Subsequent oxidation of 2-methylbutanal results in 2-methylbutanoic acid .
  2. Grignard Reagent Method:
    • A common laboratory method involves the reaction of butan-2-ol with carbon dioxide followed by acidification. This approach utilizes Grignard reagents to facilitate the formation of carboxylic acids from alcohols .
  3. Lipase-Catalyzed Synthesis:
    • Enzymatic methods using lipases can selectively synthesize 2-methylbutanoic acid methyl ester from racemic mixtures, optimizing conditions such as temperature and pH for maximum yield .
Molecular Structure Analysis

The molecular structure of 2-methylbutanoic acid can be represented as follows:

  • Structural Formula:
    CH3CH(CH3)CH2COOH\text{CH}_3\text{CH}(\text{CH}_3)\text{CH}_2\text{COOH}

This structure indicates that the molecule contains:

  • A total of five carbon atoms.
  • A carboxylic acid functional group (COOH-COOH).
  • A branched configuration due to the methyl group attached to the second carbon.

Relevant Data

  • Molecular Weight: Approximately 102.13 g/mol.
  • Boiling Point: Around 174 °C.
  • Melting Point: Approximately -15 °C.
Chemical Reactions Analysis

2-Methylbutanoic acid participates in various chemical reactions typical for carboxylic acids:

  1. Esterification:
    • Reacts with alcohols in the presence of an acid catalyst to form esters.
    RCOOH+R OHRCOOR +H2O\text{RCOOH}+\text{R OH}\rightarrow \text{RCOOR }+\text{H}_2\text{O}
  2. Decarboxylation:
    • Under certain conditions, it can lose carbon dioxide to form smaller molecules.
  3. Reduction:
    • Can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Mechanism of Action

The mechanism by which 2-methylbutanoic acid exerts its effects, particularly in biological systems, often involves its role as a metabolic intermediate or flavor compound:

  1. Metabolism:
    • It can be metabolized into various derivatives that participate in energy production pathways or serve as precursors for other biochemical compounds.
  2. Flavor Profile:
    • As a component in food chemistry, it contributes to the characteristic flavors of certain fruits and fermented products, influencing sensory perception through olfactory receptors.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid.
  • Odor: Pungent odor reminiscent of sweaty feet or cheese.

Chemical Properties

  • Solubility: Soluble in water due to its polar carboxylic group; miscible with organic solvents.
  • Acidity: Exhibits acidic properties typical for carboxylic acids, with a pKa around 4.5.

Relevant Data

  • Density: Approximately 0.87 g/cm³.
  • Flash Point: Approximately 70 °C.
Applications

2-Methylbutanoic acid has a variety of scientific and industrial applications:

  1. Flavoring Agent:
    • Used extensively in food products for its characteristic flavor profile, particularly in dairy and fruit flavors.
  2. Fragrance Industry:
    • Employed in perfumes and scented products due to its potent aroma.
  3. Chemical Intermediate:
    • Serves as a precursor in organic synthesis for producing pharmaceuticals and agrochemicals.
  4. Research Applications:
    • Utilized in biochemical studies exploring metabolic pathways and enzyme activities related to fatty acids.

Properties

CAS Number

116-53-0

Product Name

2-Methylbutanoic acid

IUPAC Name

2-methylbutanoic acid

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

InChI

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)

InChI Key

WLAMNBDJUVNPJU-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)O

Solubility

45 mg/mL at 20 °C
1 ml in 1 ml 95% alcohol (in ethanol)

Synonyms

2-Methylbutyric Acid;α-Methylbutyric Acid; (±)-2-Methylbutanoic Acid; (±)-2-Methylbutyric Acid; (±)-Methylethylacetic acid; (±)-α-Methylbutyric acid; 2-Ethylpropanoic Acid; 2-Methyl-n-butyric acid; 2-Methylbutanoic Acid; 2-Methylbutyric acid; Active

Canonical SMILES

CCC(C)C(=O)O

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